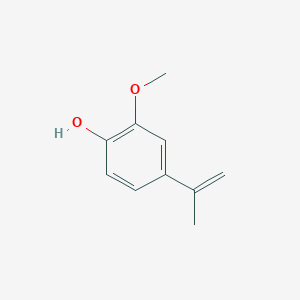
Phenol, 2-methoxy-4-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-methoxy-4-(1-methylethenyl)-, also known as isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the methylation of eugenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of isoeugenol.
Industrial Production Methods
In industrial settings, isoeugenol is often produced through the isomerization of eugenol. This process involves heating eugenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to induce the rearrangement of the propenyl group from the 1-position to the 2-position on the aromatic ring.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-methoxy-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of isoeugenol can yield dihydroisoeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing isoeugenol.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Vanillin: Formed through oxidation.
Dihydroisoeugenol: Formed through reduction.
Substituted derivatives: Formed through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Phenol, 2-methoxy-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of phenol, 2-methoxy-4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
Phenol, 2-methoxy-4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Eugenol: Differing by the position of the propenyl group.
Vanillin: An oxidation product of isoeugenol.
Dihydroisoeugenol: A reduction product of isoeugenol.
Uniqueness
The unique combination of the methoxy and propenyl groups in phenol, 2-methoxy-4-(1-methylethenyl)- imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
110346-52-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-methoxy-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6,11H,1H2,2-3H3 |
Clave InChI |
UVMRYBDEERADNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
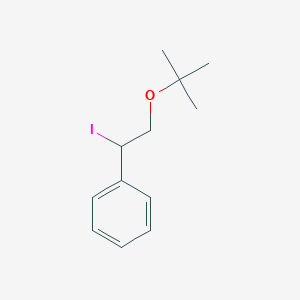
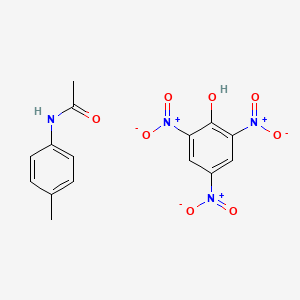
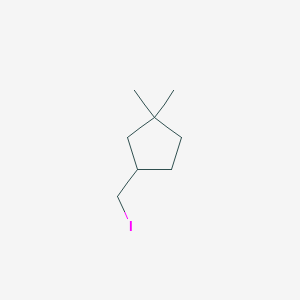
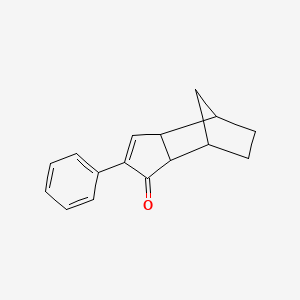
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
stannane](/img/structure/B14310872.png)
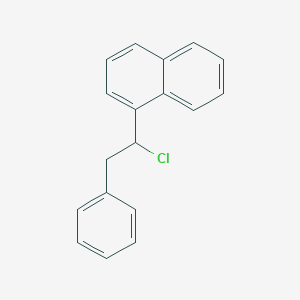
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
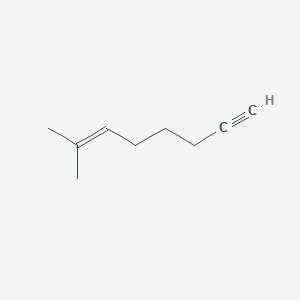
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
